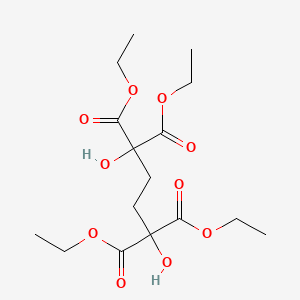
tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate, also known as EDTB, is a chemical compound with a molecular formula of C14H20O10. It is a tetraester of butanetetracarboxylic acid and is used in various scientific research applications.
Mécanisme D'action
Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate acts as a chelating agent by forming coordinate bonds with metal ions. The carboxylate groups on this compound form bonds with metal ions, which allows for the removal of heavy metals from solutions. In addition, this compound has been shown to be an effective ligand for metal-based catalysts, which can be used in various organic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate in lab experiments is its ability to selectively remove heavy metal ions from solutions. This makes it useful in environmental and analytical chemistry applications. However, this compound has limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate. One area of interest is the development of new this compound-based ligands for metal-based catalysts. Another area of interest is the synthesis of this compound-based MOFs for use in gas storage and separation applications. Additionally, research on the environmental impact of this compound and its potential use in wastewater treatment is needed.
Méthodes De Synthèse
Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate can be synthesized through the reaction of butanetetracarboxylic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate has been used in various scientific research applications, including as a chelating agent for heavy metal ions, a complexing agent for rare earth metals, and a ligand for metal-based catalysts. It has also been used in the synthesis of metal-organic frameworks (MOFs) and as a building block for supramolecular chemistry.
Propriétés
IUPAC Name |
tetraethyl 1,4-dihydroxybutane-1,1,4,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O10/c1-5-23-11(17)15(21,12(18)24-6-2)9-10-16(22,13(19)25-7-3)14(20)26-8-4/h21-22H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFJSUVNIWCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)(C(=O)OCC)O)(C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

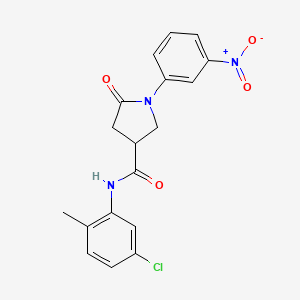
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065315.png)
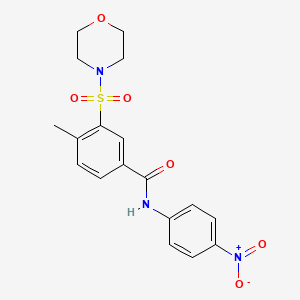
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
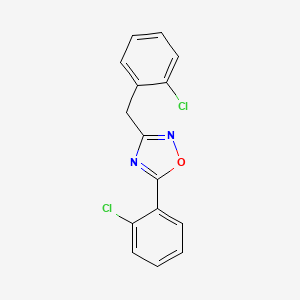
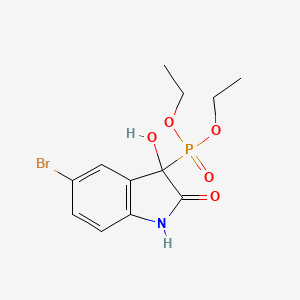
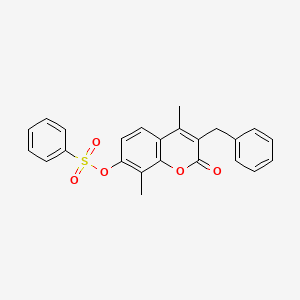
![2-{2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5065346.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5065361.png)
![N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5065365.png)
![5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065370.png)
![2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol](/img/structure/B5065394.png)
![N-methyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5065397.png)
![5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065400.png)